3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Overview
Description
3-(4-chlorobutan
Mechanism of Action
Target of Action
Similar compounds such as chlorobutanol have been found to exhibit sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a nucleophilic addition mechanism . For instance, chlorobutanol, a related compound, disrupts the lipid structure of the cell membrane and increases cell permeability, leading to cell lysis .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to cell membrane integrity and function .
Pharmacokinetics
It can be inferred from related compounds that factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to cell lysis due to increased cell permeability .
Action Environment
Factors such as temperature, ph, and presence of other compounds could potentially influence its action .
Biological Activity
3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor in the synthesis of the antidepressant Vilazodone. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃ClN₂
- Molecular Weight : 232.71 g/mol
- Appearance : White to off-white solid
- Solubility : Moderate solubility in organic solvents like dimethylformamide
The compound features an indole ring linked to a chlorobutanoyl group and a carbonitrile functional group, contributing to its unique pharmacological properties.
Biological Activity
This compound exhibits biological activity primarily through its role as an intermediate in the synthesis of Vilazodone. Research indicates that it acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin receptors, which are critical for mood regulation.
Inhibition of Cytochrome P450 Enzymes
The compound has shown inhibition against various cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential drug-drug interactions that could influence the pharmacokinetics of co-administered medications .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Refluxing with Aluminum Chloride : A common method involves reacting 5-cyanoindole with 4-chlorobutyl chloride in the presence of aluminum chloride under controlled temperatures.
- Use of Solvents : Various solvents such as THF (tetrahydrofuran) and dichloromethane are employed to facilitate reactions and purify products .
Study on Residual Solvents
A recent study validated an analytical method for estimating residual dichloromethane in Vilazodone and its intermediates, including this compound. The study confirmed the method's sensitivity and accuracy, which is essential for regulatory compliance in pharmaceutical manufacturing .
Pharmacological Comparisons
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Intermediate for Vilazodone; selective serotonin reuptake inhibitor |
Vilazodone | Structure | Approved antidepressant; combines serotonin reuptake inhibition with receptor agonism |
3-(4-Methylbutyl)-1H-indole-5-carbonitrile | Structure | Variation with methyl substitution; different pharmacological profile |
This table highlights the significance of this compound as an intermediate that influences serotonergic systems.
Properties
IUPAC Name |
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORIOBMTPKWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436934 | |
Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276863-95-7 | |
Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile?
A1: The research paper highlights several advantages of employing a continuous flow process using a continuous stirred tank reactor (CSTR) for this specific chemical transformation []:
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